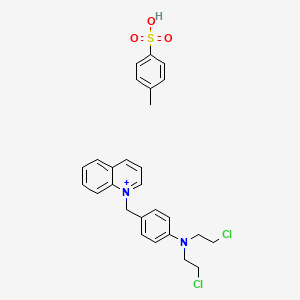
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate typically involves multiple steps, starting with the preparation of the quinolinium core. The bis(2-chloroethyl)amino group is then introduced through a series of reactions involving chlorination and amination. The final step involves the addition of the toluenesulfonate group under specific reaction conditions to ensure the stability and purity of the compound .
Análisis De Reacciones Químicas
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: This compound is being investigated for its potential use as an antineoplastic agent, which means it could be used in cancer treatment.
Industry: It is used in the production of certain polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This makes it a potential candidate for use in cancer therapy, as it can induce cell death in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate can be compared with other similar compounds, such as:
1-(p-(Bis(2-chloroethyl)amino)benzyl)pyridinium toluenesulfonate: This compound has a pyridinium core instead of a quinolinium core, which may result in different chemical properties and biological activities.
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium chloride: This compound has a chloride group instead of a toluenesulfonate group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5563-10-0 |
|---|---|
Fórmula molecular |
C27H29Cl2N2O3S+ |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-(quinolin-1-ium-1-ylmethyl)aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H21Cl2N2.C7H8O3S/c21-11-14-23(15-12-22)19-9-7-17(8-10-19)16-24-13-3-5-18-4-1-2-6-20(18)24;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,13H,11-12,14-16H2;2-5H,1H3,(H,8,9,10)/q+1; |
Clave InChI |
DQAGEPHQBJVYSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC=C(C=C3)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















